molecular formula C13H9ClF2N2O B1211686 2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide

2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide

Cat. No. B1211686
M. Wt: 282.67 g/mol
InChI Key: LPWXUONYIRUZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

  • Epilepsy Treatment Research

    • A study on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers identified compounds with activity in rodent models of epilepsy and pain. Compound 12 [ICA-027243, N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide] and a related compound, 51, [N-(2-chloro-pyrimidin-5-yl)-3,4-difluoro-benzamide, ICA-069673], showed promise, but compound 12 had unacceptable toxicities. Compound 51 was advanced to a phase 1 clinical study (Amato et al., 2011).
  • Synthesis and Characterization

    • The first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative with potential medicinal chemistry applications, was achieved using simple and inexpensive materials. This synthesis highlights the utility of chloro and difluoro groups in chemical research (Catalani et al., 2010).
  • Blood Glucose Level Effects

    • Research on N-(3,6-dihydro-1(2H)-pyridinyl)benzamides revealed effects on blood glucose levels, with 5-Methyl-N-(3,6-dihydro-1(2H)-pyridinyl)benzamide being a significant hyperglycemic agent. This study shows the impact of substituents on the heterocyclic ring on blood glucose, relevant for diabetes research (Yeung & Knaus, 1987).
  • Agricultural Pest Control

    • Substituted benzamides, including compounds with chloro, fluoro, and pyridinyl groups, were tested on boll weevils, showing varying degrees of progeny reduction and mortality. This research is crucial for developing new pesticides (Haynes, 1987).
  • Development of New PET Agents for Cancer Imaging

    • Synthesis of a new PET agent, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was conducted for imaging B-Raf(V600E) in cancers, showing potential in cancer diagnostic research (Wang et al., 2013).

properties

Molecular Formula

C13H9ClF2N2O

Molecular Weight

282.67 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H9ClF2N2O/c1-7-2-3-12(17-6-7)18-13(19)8-4-10(15)11(16)5-9(8)14/h2-6H,1H3,(H,17,18,19)

InChI Key

LPWXUONYIRUZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

solubility

12.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-4,5-difluoro-N-(5-methyl-2-pyridinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.